molecular formula C10H11F3N2O2S B1355980 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 832737-29-8

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1355980
M. Wt: 280.27 g/mol
InChI Key: FIEUVTARHGRRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CETFP) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. CETFP is an important building block for synthesizing a variety of compounds with interesting biological activities. This compound has been used in a variety of applications, including drug discovery, medicinal chemistry, and drug delivery. CETFP has been studied for its ability to interact with enzymes and receptors, as well as its potential to modulate cellular processes.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors. These compounds, differing from common 1,2-diarylheterocycle based molecules, have shown potency and selectivity, with favorable pharmacokinetics and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Synthesis of Trifluoromethylated Analogues

This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. It reacts with trimethylsilyl cyanide to form Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated analogues in racemic and enantiopure forms (Sukach et al., 2015).

Modification of Pyrrolo[2,3‐d]pyrimidines

The compound is involved in the modification of pyrrolo[2,3‐d]pyrimidines via iridium-catalyzed C–H borylations and Suzuki cross-coupling reactions. This process is used to synthesize biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka et al., 2015).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. They displayed promising activities against pathogenic bacteria and fungi, positioning them as compounds of interest in the field of antimicrobial research (Keche et al., 2012).

Synthesis of Novel 4H-pyrimido[1,6-a]pyrimidines

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been used in the synthesis of novel 4H-pyrimido[1,6-a]pyrimidines. This synthesis is conducted via trifluoromethanesulfonic acid-catalyzed one-pot three-component condensation, demonstrating its utility in facilitating complex organic synthesis processes (Xiang et al., 2012).

properties

IUPAC Name

4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUVTARHGRRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182899
Record name 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

CAS RN

832737-29-8
Record name 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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